Ethyl 6-oxodecanoate
Overview
Description
Ethyl 6-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has an average mass of 214.301 Da and a monoisotopic mass of 214.156891 Da .
Synthesis Analysis
Ethyl 6-oxodecanoate can be synthesized through various methods . One such method involves the reaction with nickel dichloride and zinc in N,N-dimethyl-formamide at 50 degrees Celsius for 5 hours . The yield of this reaction is 86% .
Molecular Structure Analysis
The molecular structure of Ethyl 6-oxodecanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
Ethyl 6-oxodecanoate, like other esters, has certain physical and chemical properties. Esters are known for their characteristic fruity odors . They are generally colorless and have higher boiling points than the corresponding alcohols or ethers due to their ability to form hydrogen bonds .
Scientific Research Applications
Reduction and Synthesis Applications
Reduction of Carboxylic Acids to Aldehydes
A study demonstrates the reduction of carboxylic acids to aldehydes, specifically using 6-oxodecanoic acid to produce 6-oxodecanal. This process involves halogenation, hydrolysis, and reduction, highlighting a methodology that could be relevant to the manipulation of Ethyl 6-oxodecanoate in synthetic organic chemistry (Fujisawa & Sato, 2003).
Utility of Cyclododecanone in Synthesis
Another study explores the utility of cyclododecanone as a synthon for synthesizing fused heterocycles. While not directly related to Ethyl 6-oxodecanoate, the methodologies for ring enlargement and macrocyclic system synthesis offer insights into complex molecule construction, which could be applicable in research involving Ethyl 6-oxodecanoate and its derivatives (Zoorob, Elsherbini, & Hamama, 2012).
Catalytic and Enzymatic Applications
Phosphine-Catalyzed Annulation
Research on the catalytic synthesis of tetrahydropyridines from Ethyl 2-methyl-2,3-butadienoate suggests potential catalytic applications for Ethyl 6-oxodecanoate. The study shows how ethyl 2-(substituted-methyl)-2,3-butadienoates can undergo [4 + 2] annulation, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yield and selectivity (Zhu, Lan, & Kwon, 2003).
Nucleophilic Acyl Substitutions
A study on nucleophilic acyl substitutions of esters with protic nucleophiles, mediated by oxometallic species, highlights a versatile method for ester transformation. This research is relevant for understanding the reactivity of Ethyl 6-oxodecanoate in the presence of catalysts, potentially offering pathways for its functionalization or integration into larger molecules (Chen et al., 2005).
Photovoltaic and Material Science Applications
Photovoltaic Properties of Derivatives
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, while not directly connected to Ethyl 6-oxodecanoate, indicates an interest in organic compounds for electronic and photovoltaic applications. These studies could inspire further investigation into the electronic properties of Ethyl 6-oxodecanoate derivatives for use in organic electronics or as part of photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-8-11(13)9-6-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZTYKKLSUMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453871 | |
Record name | ethyl 6-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxodecanoate | |
CAS RN |
4144-61-0 | |
Record name | ethyl 6-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.